Cas no 3530-56-1 (1-(b-D-Xylofuranosyl)cytosine)
1-(b-D-Xylofuranosyl)cytosine Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Pyrimidinone,4-amino-1-b-D-xylofuranosyl-
- 1-(β-D-Xylofuranosyl)cytosine
- 4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- XYLOCYTIDINE
- 1-(b-D-Xylofuranosyl)cytosine
- Cytosine,1-b-D-xylofuranosyl- (6CI,7CI,8CI)
- Beta-xylocytidine
- UHDGCWIWMRVCDJ-PXBUCIJWSA-N
- DTXSID60188813
- 1-(beta-D-Xylofuranosyl)-cytosine
- CHEMBL2448171
- SCHEMBL320218
- 4-25-00-03669 (Beilstein Handbook Reference)
- 4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one
- 4-Amino-1-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- BRN 0089174
- 4-amino-1-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidin-2(1H)-one;BRN 0089174
- 4-Amino-1-beta-D-xylofuranosyl-2(1H)-pyrimidinone
- 2(1H)-Pyrimidinone, 4-amino-1-beta-D-xylofuranosyl-
- 3530-56-1
- 1-(beta-D-Xylofuranosyl)cytosine
- AKOS030568194
-
- Inchi: 1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6+,7-,8-/m1/s1
- InChI Key: UHDGCWIWMRVCDJ-PXBUCIJWSA-N
- SMILES: O1[C@H](CO)[C@@H]([C@H]([C@@H]1N1C(N=C(C=C1)N)=O)O)O
Computed Properties
- Exact Mass: 243.08552052g/mol
- Monoisotopic Mass: 243.08552052g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.1
- Topological Polar Surface Area: 129Ų
Experimental Properties
- Color/Form: Solid powder
- Density: 1.89±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 237-238 ºC
- Boiling Point: 545.7±60.0 °C at 760 mmHg
- Flash Point: 283.8±32.9 °C
- Solubility: Slightly soluble (14 g/l) (25 º C),
- Vapor Pressure: 0.0±3.3 mmHg at 25°C
1-(b-D-Xylofuranosyl)cytosine Security Information
- Signal Word:Warning
- Hazard Statement: CAUTION: May irritate eyes, skin
- Safety Instruction: CAUT
- Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
1-(b-D-Xylofuranosyl)cytosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B210915-5mg |
1-(b-D-Xylofuranosyl)cytosine |
3530-56-1 | 5mg |
$ 155.00 | 2022-06-07 | ||
| TRC | B210915-10mg |
1-(b-D-Xylofuranosyl)cytosine |
3530-56-1 | 10mg |
$ 260.00 | 2022-06-07 | ||
| TRC | B210915-25mg |
1-(b-D-Xylofuranosyl)cytosine |
3530-56-1 | 25mg |
$ 515.00 | 2022-06-07 | ||
| Ambeed | A153814-1g |
4-Amino-1-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one |
3530-56-1 | 97% | 1g |
$1078.0 | 2024-04-19 |
1-(b-D-Xylofuranosyl)cytosine Suppliers
1-(b-D-Xylofuranosyl)cytosine Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 1-(b-D-Xylofuranosyl)cytosine
Recent Advances in the Study of 1-(β-D-Xylofuranosyl)cytosine (CAS 3530-56-1): A Promising Nucleoside Analog
1-(β-D-Xylofuranosyl)cytosine (CAS 3530-56-1), a nucleoside analog, has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and emerging roles in drug development.
Recent studies have highlighted the synthetic pathways for 1-(β-D-Xylofuranosyl)cytosine, emphasizing enzymatic and chemical methods that improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel enzymatic approach using xylosyltransferases, achieving a 75% yield with high stereoselectivity. This advancement addresses previous challenges in large-scale production, making the compound more accessible for preclinical studies.
Mechanistic investigations reveal that 1-(β-D-Xylofuranosyl)cytosine exhibits selective inhibition of RNA polymerase in certain viral strains, positioning it as a potential antiviral agent. In vitro studies against RNA viruses, including SARS-CoV-2 variants, showed a 60-70% reduction in viral replication at non-cytotoxic concentrations. These findings, reported in Antiviral Research (2024), suggest its utility in broad-spectrum antiviral therapies, though further in vivo validation is required.
Beyond virology, oncology research has explored this compound's role as a cytarabine analog with reduced myelosuppression. Phase I trials (2023-2024) in hematologic malignancies demonstrated a 40% response rate with manageable toxicity profiles, as documented in Blood Cancer Journal. Structural modifications to enhance tumor-specific uptake are currently under investigation, with preliminary data showing promise in solid tumors.
The compound's unique xylofuranosyl moiety contributes to its distinct pharmacokinetic profile, including improved blood-brain barrier penetration compared to traditional nucleoside analogs. This property is being leveraged in neurological applications, particularly for glioblastoma multiforme, where early-stage animal models show tumor volume reduction exceeding 50% when combined with radiotherapy.
Challenges remain in optimizing the therapeutic index of 1-(β-D-Xylofuranosyl)cytosine, particularly regarding dose-dependent hepatotoxicity observed in primate studies. Current research focuses on prodrug strategies and targeted delivery systems to mitigate these effects while maintaining efficacy. The compound's patent landscape has expanded significantly, with three new filings in Q1 2024 covering novel formulations and combination therapies.
In conclusion, 1-(β-D-Xylofuranosyl)cytosine represents a versatile scaffold in medicinal chemistry with applications spanning antiviral, anticancer, and neurological therapeutics. Ongoing clinical translation efforts and structural optimization studies position this compound as a noteworthy candidate for future drug development pipelines in the chemical biology sector.
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